3-(Benzyloxy)-2-methylquinoline
Description
3-(Benzyloxy)-2-methylquinoline is a quinoline derivative characterized by a benzyloxy group (–OCH₂C₆H₅) at position 3 and a methyl group (–CH₃) at position 2 of the quinoline core. The benzyloxy group enhances lipophilicity and may influence binding to biological targets, while the methyl group contributes to steric effects and metabolic stability .
Properties
IUPAC Name |
2-methyl-3-phenylmethoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-17(19-12-14-7-3-2-4-8-14)11-15-9-5-6-10-16(15)18-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYXLPBTZCAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-methylquinoline can be achieved through several methods. One common approach involves the use of a Suzuki–Miyaura coupling reaction. This method typically involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, often around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methyl group at the second position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield quinoline carboxylic acids, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-methylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-methylquinoline involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, leading to potential anticancer activity. Additionally, the compound may inhibit specific enzymes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key quinoline derivatives with structural similarities to 3-(Benzyloxy)-2-methylquinoline:
Physicochemical Properties
- Reactivity: Chloromethyl-substituted analogs (e.g., 4-(benzyloxy)-2-(chloromethyl)-3-methylquinoline) exhibit higher reactivity due to the electronegative chlorine atom, enabling nucleophilic substitutions .
- Solubility: Methoxy groups (e.g., in 3-Benzyl-2-methoxyquinoline) enhance water solubility via hydrogen bonding compared to benzyloxy derivatives .
Biological Activity
3-(Benzyloxy)-2-methylquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available quinoline derivatives. The introduction of the benzyloxy group is achieved through nucleophilic substitution reactions, often using benzyl halides. Characterization of the synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study evaluated its activity against various bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and fungal species like Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:
| Pathogen | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 25 |
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Candida albicans | 30 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Antitubercular Activity
The antitubercular efficacy of this compound was assessed against Mycobacterium tuberculosis. The study revealed that derivatives of this compound demonstrated significant activity, with MIC values comparable to established antitubercular drugs like isoniazid and rifampicin:
| Compound | MIC (μM) | Comparison |
|---|---|---|
| This compound | 57.73 | 2-fold less than pyrazinamide |
| 4-chlorobenzyloxy derivative | 6.68 | 2-fold more potent than isoniazid |
| 4-cyanobenzyloxy derivative | 3.49 | 3-fold more potent than isoniazid |
The structure-activity relationship (SAR) indicated that modifications to the benzyloxy group significantly influenced antitubercular activity, highlighting the importance of substituent variation in enhancing efficacy.
Anticancer Activity
Quinoline derivatives have also been explored for their anticancer properties. Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (Hep3B) and lung carcinoma (A549). The cytotoxicity was evaluated using MTS assays, revealing promising results:
| Cell Line | IC50 (μM) |
|---|---|
| Hep3B | 12.5 |
| A549 | 15.0 |
These findings indicate potential therapeutic applications in cancer treatment, warranting further investigation into the mechanisms of action.
The biological activities of this compound can be attributed to its ability to interact with various biological targets. It has been suggested that the benzyloxy moiety enhances lipophilicity and facilitates interactions with cell membranes, improving bioavailability and efficacy.
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for pathogen survival.
- Antitubercular Mechanism : It may inhibit specific enzymes involved in mycobacterial cell wall biosynthesis or other essential metabolic processes.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways or by inhibiting key signaling pathways involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
